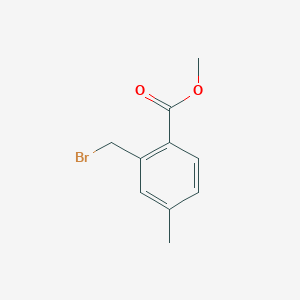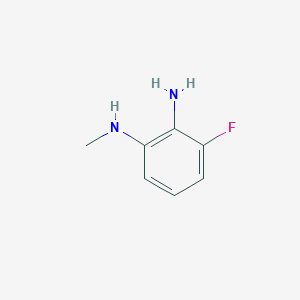![molecular formula C19H30N2O2 B1442964 tert-butyl N-[3-phényl-2-(pipéridin-2-yl)propyl]carbamate CAS No. 1306606-80-3](/img/structure/B1442964.png)
tert-butyl N-[3-phényl-2-(pipéridin-2-yl)propyl]carbamate
Vue d'ensemble
Description
tert-Butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate: is a compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further connected to a phenyl group
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound may have similar applications .
Industry
In the industrial sector, tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate can be used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis .
Analyse Biochimique
Biochemical Properties
Tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . These interactions are crucial for its function in biochemical pathways, influencing the synthesis and modification of various compounds.
Cellular Effects
The effects of tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of functional cationic polymers and antimicrobial agents, which can impact cellular processes . These effects are essential for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with palladium-catalyzed synthesis processes highlights its role in modifying enzyme activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be maintained under specific conditions, ensuring its effectiveness in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is crucial for its potential use in pharmacological applications .
Metabolic Pathways
Tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for its role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate within cells and tissues are influenced by various transporters and binding proteins. These factors affect its localization and accumulation, which are crucial for its effectiveness in biochemical and pharmacological applications .
Subcellular Localization
The subcellular localization of tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar palladium-catalyzed processes due to their efficiency and scalability. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or other reduced derivatives.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenyl group may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2-aminoethyl)carbamate: This compound features a similar tert-butyl carbamate group but with an aminoethyl side chain.
tert-Butyl (3-hydroxypropyl)carbamate: This compound has a hydroxypropyl side chain instead of the piperidine ring.
Uniqueness
tert-Butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate is unique due to the presence of the piperidine ring and the phenyl group, which confer specific reactivity and potential pharmacological properties. The combination of these functional groups makes it distinct from other tert-butyl carbamate derivatives .
Propriétés
IUPAC Name |
tert-butyl N-(3-phenyl-2-piperidin-2-ylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-16(17-11-7-8-12-20-17)13-15-9-5-4-6-10-15/h4-6,9-10,16-17,20H,7-8,11-14H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRUYCVWCPVFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


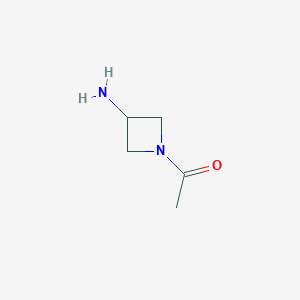
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)
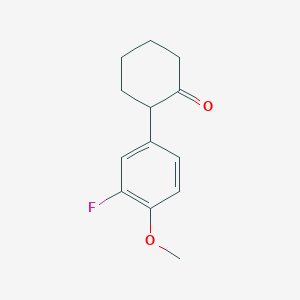


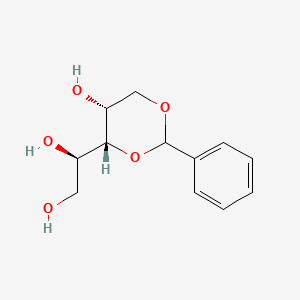
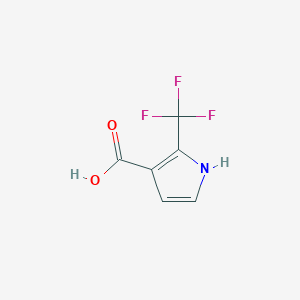

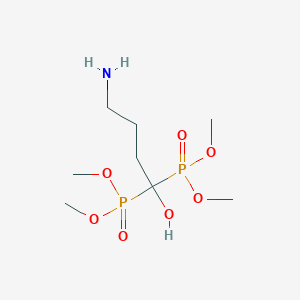
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)
